molecular formula C10H12N4 B1531140 1-[2-(pyridin-4-yl)ethyl]-1H-pyrazol-3-amine CAS No. 1183346-41-9

1-[2-(pyridin-4-yl)ethyl]-1H-pyrazol-3-amine

Cat. No.: B1531140
CAS No.: 1183346-41-9
M. Wt: 188.23 g/mol
InChI Key: BJUWOZIYMXKHLN-UHFFFAOYSA-N
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Description

1-[2-(pyridin-4-yl)ethyl]-1H-pyrazol-3-amine is a useful research compound. Its molecular formula is C10H12N4 and its molecular weight is 188.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Heterocycles

1-[2-(pyridin-4-yl)ethyl]-1H-pyrazol-3-amine has been utilized in the synthesis of novel heterocyclic compounds. A study by Ghaedi et al. (2015) demonstrated an efficient synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through the condensation of pyrazole-5-amine derivatives and activated carbonyl groups. This process yielded new N-fused heterocycle products in good to excellent yields, showcasing the compound's utility in preparing structurally diverse heterocycles (Ghaedi et al., 2015).

Metalation and Functionalization of Heterocycles

In another application, Balkenhohl et al. (2018) described the regioselective functionalization of the pyrazolo[1,5-a]pyridine scaffold using Mg- and Zn-TMP bases in the presence or absence of BF3·OEt2. This method led to the creation of various functionalized pyrazolo[1,5-a]pyridines, expanding the versatility of this compound in synthesizing polysubstituted heterocycles (Balkenhohl et al., 2018).

Catalytic Applications

The compound has also found applications in catalysis. Obuah et al. (2014) explored the use of pyrazolylamine ligands derived from this compound in nickel(II) catalyzed oligomerization and polymerization of ethylene. The study highlighted how the solvent and co-catalyst influenced the product outcomes, demonstrating the compound's potential in developing new catalytic systems for polymer synthesis (Obuah et al., 2014).

Fluorescent Sensing

Moreover, the compound's derivatives have been investigated for their potential in fluorescent sensing. Mac et al. (2010) synthesized a novel fluorescent dye based on the 1H-pyrazolo[3,4-b]quinoline skeleton, demonstrating its ability to act as a sensor for the fluorescence detection of small inorganic cations in highly polar solvents. This application reveals the potential of this compound in developing new materials for chemical sensing and analysis (Mac et al., 2010).

Mechanism of Action

Target of Action

Pyrazole-bearing compounds are known for their diverse pharmacological effects . They have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for 1-[2-(pyridin-4-yl)ethyl]-1H-pyrazol-3-amine.

Mode of Action

It is known that pyrazole derivatives interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular targets of this compound.

Biochemical Pathways

Given the broad range of biological activities associated with pyrazole derivatives , it is likely that multiple pathways could be affected.

Result of Action

Given the diverse pharmacological effects of pyrazole derivatives , it is likely that this compound would have multiple effects at the molecular and cellular levels.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other substances could potentially affect the compound’s stability and activity . .

Properties

IUPAC Name

1-(2-pyridin-4-ylethyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c11-10-4-8-14(13-10)7-3-9-1-5-12-6-2-9/h1-2,4-6,8H,3,7H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJUWOZIYMXKHLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCN2C=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1183346-41-9
Record name 1-[2-(pyridin-4-yl)ethyl]-1H-pyrazol-3-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.